molecular formula C21H26N2O4S B12160170 methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12160170
M. Wt: 402.5 g/mol
InChI Key: HAZFVOGWEMTGTM-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a tetrahydropyran ring, and a phenyl group, making it an interesting subject for chemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Tetrahydropyran Ring: This step may involve the use of a Diels-Alder reaction to form the tetrahydropyran ring, followed by hydrogenation to reduce any double bonds.

    Attachment of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the tetrahydropyran ring.

    Final Coupling: The final step involves coupling the thiazole ring with the tetrahydropyran-phenyl moiety using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazole-containing substrates. It can also be used in the development of new biochemical assays.

Medicine

In medicine, this compound has potential as a lead compound for drug development. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties may also make it useful in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring and phenyl group can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-methylpropyl)-2-{[(4-phenyl-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Lacks the tetrahydro modification.

    Ethyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the tetrahydropyran ring and the specific positioning of the phenyl group make methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate unique. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-14(2)13-16-17(18(24)26-3)22-20(28-16)23-19(25)21(9-11-27-12-10-21)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,22,23,25)

InChI Key

HAZFVOGWEMTGTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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